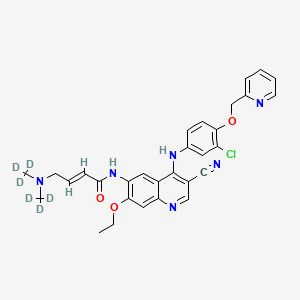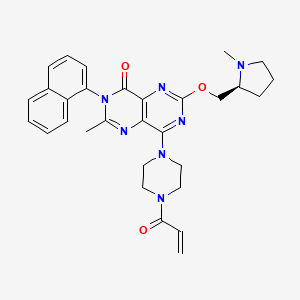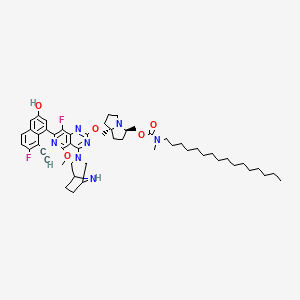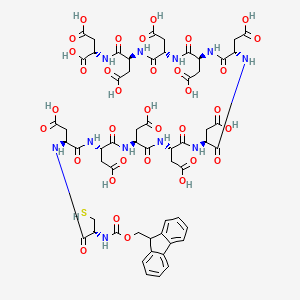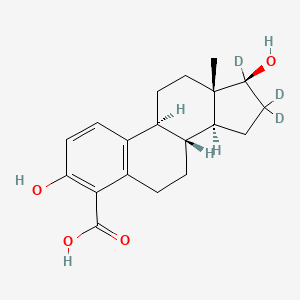
4-Carboxyl-17beta-Estradiol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxyl-17beta-Estradiol-d3 is a deuterated form of 4-Carboxyl-17beta-Estradiol, a derivative of estradiol, which is a potent estrogenic steroid hormone. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxyl-17beta-Estradiol-d3 typically involves the introduction of a carboxyl group at the 4-position of the estradiol molecule, followed by the incorporation of deuterium atoms. The process generally includes:
Starting Material: 17beta-Estradiol.
Carboxylation: Introduction of a carboxyl group at the 4-position using a carboxylating agent such as carbon dioxide in the presence of a catalyst.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents like deuterated water or deuterated acids.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxyl-17beta-Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Carboxyl-17beta-Estradiol-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Mass Spectrometry: Used as an internal standard for quantitative analysis of estradiol and its derivatives.
Pharmacokinetics: Studying the metabolism and distribution of estradiol in biological systems.
Biological Research: Investigating the role of estradiol in various physiological processes.
Medical Research: Exploring the effects of estradiol on hormone-related diseases and conditions.
Wirkmechanismus
4-Carboxyl-17beta-Estradiol-d3 exerts its effects by binding to estrogen receptors in target tissues. The binding initiates a cascade of molecular events, including:
Receptor Activation: Binding to estrogen receptors (ERα and ERβ) leading to receptor dimerization.
Gene Transcription: Activation of estrogen-responsive genes involved in cell growth, differentiation, and metabolism.
Signal Transduction: Interaction with various signaling pathways, including the MAPK and PI3K pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17beta-Estradiol: The parent compound, a potent estrogenic hormone.
4-Hydroxy-17beta-Estradiol: A hydroxylated derivative with similar estrogenic activity.
4-Methoxy-17beta-Estradiol: A methoxylated derivative with distinct biological properties.
Uniqueness
4-Carboxyl-17beta-Estradiol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications. Its carboxyl group also offers additional functionalization possibilities compared to other estradiol derivatives.
Eigenschaften
Molekularformel |
C19H24O4 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-19-9-8-11-10-4-6-15(20)17(18(22)23)13(10)3-2-12(11)14(19)5-7-16(19)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3,(H,22,23)/t11-,12-,14+,16+,19+/m1/s1/i7D2,16D |
InChI-Schlüssel |
YQTASQANBQGSOV-NMFIOFMGSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4C(=O)O)O)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


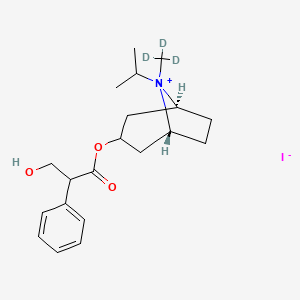



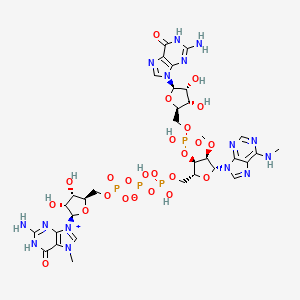

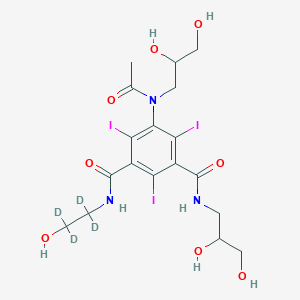
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
